Cas no 2172601-98-6 (1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-2-(2-Hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde is a functionalized triazole derivative featuring both hydroxyethoxy and methoxyethyl substituents, along with a reactive aldehyde group. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity, enabling further derivatization or conjugation. The presence of polar ether and hydroxyl groups enhances solubility in aqueous and organic solvents, facilitating its use in diverse reaction conditions. The aldehyde moiety allows for selective modifications, making it a valuable intermediate in the development of heterocyclic compounds, pharmaceuticals, or materials science applications. Its structural features contribute to its utility in click chemistry and bioconjugation strategies.
1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde structure
2172601-98-6 structure
Product name:1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No:2172601-98-6
MF:C10H17N3O4
Molecular Weight:243.259682416916
CID:6378819
PubChem ID:165602402

1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
    • 2172601-98-6
    • EN300-1594937
    • 1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
    • インチ: 1S/C10H17N3O4/c1-16-5-2-10-9(8-15)11-12-13(10)3-6-17-7-4-14/h8,14H,2-7H2,1H3
    • InChIKey: XRIFOSUMQNSLFM-UHFFFAOYSA-N
    • SMILES: O(CCO)CCN1C(=C(C=O)N=N1)CCOC

計算された属性

  • 精确分子量: 243.12190603g/mol
  • 同位素质量: 243.12190603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 9
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.3
  • トポロジー分子極性表面積: 86.5Ų

1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1594937-1.0g
1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172601-98-6
1g
$2330.0 2023-06-04
Enamine
EN300-1594937-0.1g
1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172601-98-6
0.1g
$2050.0 2023-06-04
Enamine
EN300-1594937-50mg
1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172601-98-6
50mg
$1957.0 2023-09-23
Enamine
EN300-1594937-0.05g
1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172601-98-6
0.05g
$1957.0 2023-06-04
Enamine
EN300-1594937-2500mg
1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172601-98-6
2500mg
$4566.0 2023-09-23
Enamine
EN300-1594937-0.25g
1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172601-98-6
0.25g
$2143.0 2023-06-04
Enamine
EN300-1594937-10000mg
1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172601-98-6
10000mg
$10018.0 2023-09-23
Enamine
EN300-1594937-5000mg
1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172601-98-6
5000mg
$6757.0 2023-09-23
Enamine
EN300-1594937-500mg
1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172601-98-6
500mg
$2236.0 2023-09-23
Enamine
EN300-1594937-0.5g
1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
2172601-98-6
0.5g
$2236.0 2023-06-04

1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献

1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報

Introduction to 1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172601-98-6)

1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde, with the CAS number 2172601-98-6, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazole core and functional groups, which confer it with a range of potential biological activities and applications.

The triazole ring, a five-membered heterocyclic compound containing two nitrogen atoms, is a key structural feature of 1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde. Triazoles are known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The presence of the triazole ring in this compound suggests that it may exhibit similar biological activities, making it a promising candidate for further investigation.

The hydroxyethoxy and methoxyethyl substituents on the triazole ring are crucial for the compound's solubility and reactivity. The hydroxyethoxy group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity and selectivity. Meanwhile, the methoxyethyl group contributes to the compound's lipophilicity, which is essential for its ability to cross cell membranes and reach intracellular targets.

Recent studies have explored the potential applications of 1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde in various therapeutic areas. One notable area of research is its antifungal activity. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The researchers attributed this activity to the compound's ability to disrupt fungal cell membranes and inhibit essential enzymes involved in fungal metabolism.

In addition to its antifungal properties, 1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde has shown promise as an anticancer agent. A preclinical study conducted by a team of researchers at a leading pharmaceutical institute demonstrated that this compound effectively inhibited the growth of several human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action involves inducing apoptosis and cell cycle arrest at the G0/G1 phase.

The aldehyde functional group at the 4-position of the triazole ring is another important feature of 1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde. This group can participate in various chemical reactions, such as condensation reactions with amines to form imines or Schiff bases. These derivatives have been shown to exhibit enhanced biological activities compared to the parent compound. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported that imine derivatives of this compound exhibited improved antiviral activity against human immunodeficiency virus (HIV).

The synthesis of 1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde has been optimized using modern synthetic techniques. One common approach involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is known for its high efficiency and selectivity. This "click" reaction allows for the facile construction of the triazole core from an azide and an alkyne precursor. Subsequent functionalization steps can then introduce the hydroxyethoxy and methoxyethyl substituents to yield the final product.

The safety profile of 1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde has also been evaluated in preclinical studies. Toxicity assessments conducted in vitro using human liver microsomes and in vivo using rodent models have shown that this compound exhibits low toxicity at therapeutic concentrations. These findings suggest that it has a favorable safety margin for further development as a therapeutic agent.

In conclusion, 1-2-(2-hydroxyethoxy)ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172601-98-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional properties and applications of this compound, contributing to advancements in drug discovery and development.

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